molecular formula C18H21N3O2 B5341726 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5341726
M. Wt: 311.4 g/mol
InChI Key: VZBRWIZFLPLPSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative characterized by:

  • C-3 substitution: A 4-methoxyphenyl group, which enhances lipophilicity and metabolic stability compared to unsubstituted phenyl groups .
  • C-2 and C-5 positions: Methyl groups that likely influence steric interactions with target proteins.
  • C-6 substitution: A propyl chain, distinguishing it from shorter alkyl or aromatic substituents in other derivatives .

This scaffold is associated with diverse pharmacological activities, including DPP-4 inhibition (anti-diabetic) and antitubercular effects . Its structural features optimize target binding and pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5-dimethyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-5-6-15-11(2)19-17-16(12(3)20-21(17)18(15)22)13-7-9-14(23-4)10-8-13/h7-10,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBRWIZFLPLPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolopyrimidine scaffold, which is essential for the compound’s biological activity. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Effects

Key Observations :

  • C-6 Alkyl vs. Aromatic Groups : The propyl chain in the target compound may improve metabolic stability over benzyl (Compound 3g) or trifluoromethyl (QO-58) groups, which are prone to oxidative metabolism .
  • C-3 Substitution : The 4-methoxyphenyl group enhances selectivity for DPP-4 compared to halogenated or unsubstituted phenyl groups in antitubercular analogs .

Pharmacokinetic and Metabolic Stability

Table 2: Microsomal Stability and Metabolic Pathways
Compound Microsomal Stability (t½, min) Major Metabolic Pathway Reference
Target Compound 45 (predicted) Hydroxylation at C-3 methoxy group
Compound 3g 28 N-Dealkylation (benzyl group)
Antitubercular Hit 77 15 Hydroxylation and N-methylation
QO-58 <20 Oxidative defluorination

Key Observations :

  • The target compound’s 4-methoxyphenyl group reduces susceptibility to rapid oxidation compared to halogenated derivatives like QO-58 .
  • Propyl chain at C-6 may slow Phase I metabolism compared to benzyl groups (Compound 3g), improving oral bioavailability .

Target Selectivity and Efficacy

  • DPP-4 Inhibition : The target compound reduces glucose excursion by 34% at 10 mg/kg in diabetic mice, comparable to clinical DPP-4 inhibitors like sitagliptin .
  • Antitubercular Activity : Unlike pyrazolo[1,5-a]pyrimidin-7(4H)-ones with halogenated C-3 phenyl groups (e.g., Hit 77), the 4-methoxy substitution may redirect metabolism away from toxic intermediates while retaining efficacy .
  • GABAA vs. KCNQ Targets : Unlike Compound 3g (GABAA-R affinity), the target compound lacks the benzyl group critical for anxiolytic effects, highlighting scaffold versatility .

Biological Activity

3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS Number: 879625-02-2) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes recent research findings regarding its biological activity, including anticancer properties and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, and it features a pyrazolo-pyrimidine core structure that is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown efficacy against several cancer cell lines. For instance, a study demonstrated that derivatives of this scaffold could inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-oneMCF-7 (Breast)12.5Induction of apoptosis
3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-oneA549 (Lung)15.0Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their role as enzyme inhibitors. Specifically, they have shown promise in inhibiting various kinases and phosphodiesterases.

Table 2: Enzymatic Inhibition by Pyrazolo[1,5-a]pyrimidines

Enzyme TargetCompoundIC50 (µM)Notes
Cyclin-dependent kinase 2 (CDK2)3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one8.0Selective inhibition
Phosphodiesterase 5 (PDE5)3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one10.0Potential for treating erectile dysfunction

The inhibition of CDK2 suggests potential applications in cancer therapy by disrupting the cell cycle in rapidly dividing cells.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on MCF-7 Cells : In vitro experiments indicated that treatment with this pyrazolo derivative resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound effectively triggered apoptotic pathways.
  • In Vivo Models : Animal studies using xenograft models have shown that administration of this compound led to reduced tumor growth rates. The results indicate that it may be a viable candidate for further development as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of β-ketoesters with aminopyrazoles under controlled conditions. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate derivatives with 5-amino-3-(4-methoxyphenyl)pyrazole in ethanol or DMSO at 80–100°C for 6–12 hours .
  • Substituent Introduction : Propyl and methyl groups are introduced via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.
    Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact yield (reported 60–70% for analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for methoxy (δ 3.8–3.9 ppm), methyl (δ 2.1–2.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) confirm substitution patterns .
    • ¹³C NMR : Peaks at ~160 ppm (pyrimidinone carbonyl) and 55–60 ppm (methoxy carbons) validate the core structure .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 353.2 (calculated for C₂₁H₂₅N₃O₂) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time 8–10 min under optimized conditions) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Screening :
    • Microplate Alamar Blue Assay for antitubercular activity against Mycobacterium tuberculosis H37Rv (IC₅₀ <10 µg/mL considered promising) .
  • Enzyme Inhibition :
    • Kinase Inhibition Assays (e.g., EGFR tyrosine kinase) using fluorescence polarization .
  • Cytotoxicity :
    • MTT Assay on HEK-293 cells to assess selectivity (IC₅₀ >50 µM indicates low toxicity) .

Advanced Research Questions

Q. How to design experiments to elucidate the mechanism of action against specific biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Prioritize binding poses with ∆G < -8 kcal/mol .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters for target-ligand interactions .
  • Gene Expression Profiling : RNA-seq analysis of treated bacterial cultures to identify downregulated pathways (e.g., mycolic acid biosynthesis) .

Q. What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Systematic Variable Review :
    • Compare assay conditions (e.g., pH, serum content) that may alter compound solubility or protein binding .
  • Replicate Key Experiments :
    • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Meta-Analysis :
    • Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .

Q. How to perform structure-activity relationship (SAR) studies to optimize its pharmacological profile?

Methodological Answer:

  • Substituent Variation :
    • Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 4-methoxyphenyl position to enhance target affinity .
  • Pharmacophore Mapping :
    • Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) .
  • ADMET Profiling :
    • Lipophilicity : Measure logP via shake-flask method (target range: 2–4 for optimal membrane permeability) .
    • Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess t₁/₂ (>60 min desirable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.